molecular formula C15H15NO3 B8165546 Methyl 3-(4-ethoxyphenyl)isonicotinate

Methyl 3-(4-ethoxyphenyl)isonicotinate

Cat. No.: B8165546
M. Wt: 257.28 g/mol
InChI Key: ZGBMCRVFPHARGF-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethoxyphenyl)isonicotinate is a pyridine derivative featuring an ester functional group at the 4-position of the pyridine ring and a 4-ethoxyphenyl substituent at the 3-position. For example, compounds like Methyl 3-(bromomethyl)isonicotinate (CAS: 116986-10-8) share the isonicotinate core but differ in substituents, such as a bromomethyl group instead of the ethoxyphenyl moiety .

Synthetic routes for related esters, such as tert-butyldimethylsilyl (TBDMS)-protected intermediates (e.g., methyl 3-((TBDMS)oxy)isonicotinate), suggest that similar strategies—like protective group chemistry or esterification—could be employed in its preparation .

Properties

IUPAC Name

methyl 3-(4-ethoxyphenyl)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-12-6-4-11(5-7-12)14-10-16-9-8-13(14)15(17)18-2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBMCRVFPHARGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-ethoxyphenyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{Isonicotinic Acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl Isonicotinate} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to minimize the environmental impact and improve the sustainability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-ethoxyphenyl)isonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between Methyl 3-(4-ethoxyphenyl)isonicotinate and its analogs:

Compound Name Substituent (Position) Molecular Formula Key Properties/Applications Reference
This compound 4-ethoxyphenyl (C3), methyl ester (C4) C₁₅H₁₅NO₃ High lipophilicity (inferred); potential intermediate in agrochemicals
Methyl isonicotinate None (parent ester) C₇H₇NO₂ Density: 1.161 g/mL; used in pharmaceuticals and organic synthesis
Methyl 3-hydroxyisonicotinate Hydroxyl (C3), methyl ester (C4) C₇H₇NO₃ Polar due to -OH; possible H-bonding sites
Methyl 3-(bromomethyl)isonicotinate Bromomethyl (C3), methyl ester (C4) C₈H₈BrNO₂ Reactive bromine site for nucleophilic substitutions
Ethyl 3-methoxy-4-nitrobenzoate Methoxy (C3), nitro (C4), ethyl ester C₁₀H₁₁NO₅ Electron-withdrawing -NO₂ group; agrochemical intermediate

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